Physicochemical Profile: XLogP3 and TPSA Distinguish This Compound from Closest Analogs
The target compound offers a computed XLogP3 of 0.9, positioning it between the more hydrophilic tert-butyl 3-hydroxypyrrolidine-1-carboxylate (XLogP3 = 0.6) and the more lipophilic tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (XLogP = 1.6) [1][2]. Its TPSA of 76.1 Ų is also distinct from the deoxy-acetate analog (64.6 Ų) [1]. This combined profile is relevant for tuning permeability and solubility in lead optimization without requiring additional synthetic manipulation.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9; TPSA = 76.1 Ų |
| Comparator Or Baseline | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (XLogP3 = 0.6, TPSA not directly comparable); tert-Butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (XLogP = 1.6, TPSA = 64.6 Ų) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. hydroxyl-only analog; ΔXLogP3 = -0.7 vs. deoxy-acetate analog; ΔTPSA = +11.5 Ų vs. deoxy-acetate analog |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and Chem960; consistent computational methodology across comparators |
Why This Matters
An XLogP3 of 0.9 falls within an optimal range for oral bioavailability and CNS penetration in drug design, whereas the deoxy-acetate analog (1.6) may exceed desirable limits—a key factor when selecting an intermediate that will contribute to final compound properties.
- [1] PubChem. tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate, CID 155893453. XLogP3: 0.9, TPSA: 76.1 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/155893453 View Source
- [2] AngeneChemical. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (CAS 103057-44-9), XLogP3: 0.6. https://www.angenechemical.com/ View Source
